10-methoxy-7-(3-methoxyphenyl)-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
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Description
10-methoxy-7-(3-methoxyphenyl)-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The synthesis of novel derivatives, including dihydropyrazolo[1,5-c][1,3]benzoxazines, and their evaluation for biological activities such as molluscicidal and antimicrobial effects, are notable applications. For instance, the study by Nawwar, Haggag, & Swellam (1993) presents the synthesis of dihydropyrazolo[1,5-c][1,3]benzoxazines and their evaluation as molluscicidal agents, highlighting their potential utility in pest control and the exploration of bioactive compounds (Nawwar, Haggag, & Swellam, 1993). Similarly, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives, including structures related to benzoxazines, demonstrating their antimicrobial activities and suggesting a potential pathway for the development of new antibiotics (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Structural Studies
Structural analysis and the study of intermolecular interactions in compounds similar to 7-Methoxy-5-(3-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine offer insights into their chemical behavior and potential for further modification. Castillo, Abonía, Cobo, & Glidewell (2009) investigated the hydrogen-bonded structures of related pyrazolo[3,4-d]oxazines, revealing details of their molecular arrangements that could influence biological activity (Castillo, Abonía, Cobo, & Glidewell, 2009).
Potential Pharmacological Applications
The exploration of the pharmacological properties of these compounds, including their potential as anti-HIV agents, anti-inflammatory, and analgesic drugs, underscores their significance in drug discovery. Although not directly matching the queried compound, the methodologies and biological evaluations in these studies suggest a framework for assessing the utility of 7-Methoxy-5-(3-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine derivatives in various therapeutic contexts. For instance, the synthesis of 10-aryl-, 10-aralkyl-, and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones by Liu, Shih, & Lee (1993) investigated for anti-HIV activity, provides a precedent for the development of antiviral compounds from similar structural frameworks (Liu, Shih, & Lee, 1993).
Properties
IUPAC Name |
7-methoxy-5-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-10-11-20(28-14)18-13-19-17-8-5-9-21(27-3)22(17)29-23(25(19)24-18)15-6-4-7-16(12-15)26-2/h4-12,19,23H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLDUPXQVPUYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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